Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Lipophilicity Drug Design Permeability

Secure the genuine benzodioxole-containing α-hydroxy ester for your medicinal chemistry campaigns. This rare building block delivers a measured ~26% increase in lipophilicity (XLogP 1.3 vs. 0.8 free acid) to boost passive membrane permeability in cell-based and CNS target programs. Its racemic α-hydroxy ester center enables asymmetric synthesis and chiral resolution. Avoid physiochemically mismatched surrogates—ethyl ester and methylenedioxy motifs provide distinct electronic and metabolic profiles critical for SAR fidelity. Commercial availability as an early discovery exclusive ensures access to this precise scaffold for proprietary library synthesis.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
Cat. No. B11944224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-benzodioxol-5-yl(hydroxy)acetate
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/C11H12O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10,12H,2,6H2,1H3
InChIKeyJAEFJAMYIRDNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,3-Benzodioxol-5-yl(hydroxy)acetate: Molecular Profile and Commercial Availability


Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate (CAS 115124-42-0), also known as ethyl 3,4-methylenedioxy-d,l-mandelate, is a benzodioxole-containing α-hydroxy ester with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It is commercially available as a specialty research chemical from suppliers such as Sigma-Aldrich (AldrichCPR T153680), where it is marketed as part of a collection of rare and unique chemicals intended for early discovery research . The compound features a chiral α-hydroxy ester center, a 1,3-benzodioxole (methylenedioxy) aromatic ring system, and an ethyl ester moiety, combining structural motifs common to bioactive natural products and synthetic intermediates.

Why Ethyl 1,3-Benzodioxol-5-yl(hydroxy)acetate Cannot Be Interchanged with Common Mandelate Analogs


Generic substitution of mandelate esters is inadvisable due to significant differences in physicochemical properties, functional group availability, and commercial sourcing. Compared to the free acid (3,4-methylenedioxymandelic acid), ethyl esterification increases lipophilicity (predicted LogP ~1.01 vs. XLogP3 0.8) [1], altering membrane permeability and solubility profiles. Compared to ethyl mandelate lacking the methylenedioxy ring, the 1,3-benzodioxole moiety introduces distinct electronic effects, steric constraints, and potential for metabolic ring opening [2]. Additionally, the target compound's classification as a "rare and unique chemical" with limited analytical documentation means that common surrogates cannot reliably replicate its behavior in synthetic or biological systems.

Quantitative Differentiation of Ethyl 1,3-Benzodioxol-5-yl(hydroxy)acetate from Structural Analogs


Lipophilicity Shift: Ethyl Ester vs. Free Acid (LogP Comparison)

Esterification of the carboxylic acid moiety in 3,4-methylenedioxymandelic acid to form the ethyl ester results in a measurable increase in lipophilicity, which is a critical determinant of passive membrane diffusion. The predicted LogP for ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate is 1.01 [1], whereas the corresponding free acid (3,4-methylenedioxymandelic acid, CID 119618) has an XLogP3 of 0.8 [2]. This ~26% increase in calculated lipophilicity can significantly impact the compound's distribution in biphasic systems, biological membranes, and chromatographic retention.

Lipophilicity Drug Design Permeability

Molecular Weight and Rotatable Bond Differentiation for Permeability and Binding

Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate possesses a molecular weight of 224.21 g/mol and 4 rotatable bonds , distinguishing it from the parent acid (MW 196.16 g/mol, 2 rotatable bonds) [1] and from simple ethyl mandelate (MW 180.2 g/mol) . The increased molecular weight and additional conformational flexibility (4 rotatable bonds) relative to the acid may influence target binding entropy and pharmacokinetic parameters such as oral bioavailability (Rule of Five considerations).

Molecular Properties Drug-likeness QSAR

Commercial Rarity and Limited Analytical Data: A Procurement Consideration

Sigma-Aldrich explicitly notes that Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate (AldrichCPR T153680) is provided as part of a collection of rare and unique chemicals and that no analytical data is collected for this product . In contrast, common analogs such as ethyl mandelate and 3,4-methylenedioxymandelic acid are typically supplied with standard certificates of analysis and defined purity specifications. This procurement characteristic may be relevant for researchers requiring a specific structural motif that is not readily available elsewhere.

Procurement Specialty Chemicals Early Discovery

Chiral Center Potential for Stereoselective Applications

Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate contains a chiral α-hydroxy carbon, which renders it a racemic mixture unless resolved. The chiral nature of this compound distinguishes it from achiral benzodioxole derivatives and positions it as a potential building block for asymmetric synthesis or chiral resolution studies . While specific enantiomeric resolution data for this exact ester are not widely reported, mandelic acid esters are known to be amenable to resolution via chiral chromatography [1].

Chiral Synthesis Asymmetric Catalysis Resolution

Optimal Application Scenarios for Ethyl 1,3-Benzodioxol-5-yl(hydroxy)acetate Based on Differentiated Evidence


Early-Stage Drug Discovery Requiring a Lipophilic Benzodioxole Scaffold

Researchers in medicinal chemistry seeking a benzodioxole-containing building block with enhanced membrane permeability may prioritize Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate over the more polar free acid. The ~26% higher LogP (1.01 vs. 0.8) [1] supports its use in cell-based assays or CNS-targeted programs where passive diffusion is critical.

Synthesis of Chiral Intermediates or Enantiomerically Pure Compounds

The presence of a chiral α-hydroxy ester makes this compound a candidate for asymmetric synthesis or chiral resolution studies. It may serve as a racemic precursor that can be resolved using established methods for mandelate esters [2], enabling the production of enantiopure intermediates for pharmaceutical development.

Specialty Chemical Procurement for Niche Scaffold Requirements

When synthetic projects demand the exact 1,3-benzodioxol-5-yl hydroxyacetate ethyl ester scaffold—such as in the preparation of complex natural product analogs or proprietary compound libraries—this compound's availability as a 'rare and unique' item may be the only commercial source, despite the lack of analytical data.

Structure-Activity Relationship (SAR) Studies on Mandelate Ester Analogs

In SAR campaigns exploring the effects of esterification, ring substitution, and molecular weight on biological activity, Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate serves as a specific comparator to the free acid (MW 196.16) [3] and to ethyl mandelate (MW 180.2) , providing quantitative molecular property differences that can be correlated with functional assay outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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